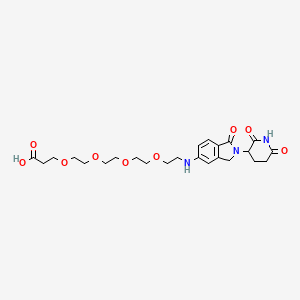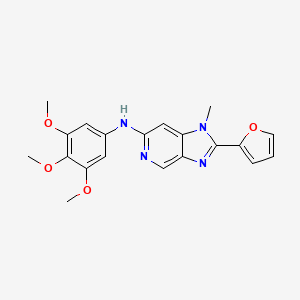
Thalidomide-NH-PEG4-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-NH-PEG4-COOH: is a chemical compound that serves as an E3 ligase ligand-linker conjugate. It is primarily used in scientific research for synthesizing dCBP-1, a potent and selective heterobifunctional degrader of p300/CBP. This compound is a derivative of thalidomide, a drug historically known for its teratogenic effects but also for its therapeutic potential in treating various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thalidomide-NH-PEG4-COOH is synthesized through a series of chemical reactions involving thalidomide and polyethylene glycol (PEG) derivatives. The process typically involves the following steps:
Activation of Thalidomide: Thalidomide is activated using reagents such as carbodiimides or active esters to introduce a reactive functional group.
PEGylation: The activated thalidomide is then reacted with a PEG derivative, specifically PEG4-COOH, to form the desired conjugate.
Purification: The final product is purified using techniques such as chromatography to achieve the desired purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring consistent quality, and adhering to regulatory standards for pharmaceutical compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-NH-PEG4-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Hydroxyl, carbonyl, and carboxyl groups can be introduced.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: Various derivatives with different functional groups can be synthesized.
Applications De Recherche Scientifique
Thalidomide-NH-PEG4-COOH is extensively used in scientific research due to its role in synthesizing dCBP-1. Its applications include:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its interactions with biological targets, particularly E3 ligases.
Medicine: Investigated for potential therapeutic applications in diseases such as cancer and autoimmune disorders.
Industry: Employed in the development of PROTACs (proteolysis targeting chimeras) for targeted protein degradation.
Mécanisme D'action
Thalidomide-NH-PEG4-COOH exerts its effects through the following mechanism:
Molecular Targets: The compound targets E3 ligases, specifically cereblon (CRBN).
Pathways Involved: By binding to CRBN, this compound facilitates the degradation of specific proteins, such as p300/CBP, leading to the modulation of various cellular processes.
Comparaison Avec Des Composés Similaires
Thalidomide-NH-PEG2-COOH: A related compound with a shorter PEG chain.
dCBP-1: The primary product synthesized using Thalidomide-NH-PEG4-COOH.
Other PROTACs: Various other E3 ligase ligand-linker conjugates used in targeted protein degradation.
Uniqueness: this compound is unique in its ability to efficiently target and degrade specific proteins, making it a valuable tool in both research and potential therapeutic applications.
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O10/c28-20-4-3-19(22(31)26-20)27-23(32)17-2-1-16(15-18(17)24(27)33)25-6-8-35-10-12-37-14-13-36-11-9-34-7-5-21(29)30/h1-2,15,19,25H,3-14H2,(H,29,30)(H,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZFZWXIYMGKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8195984.png)







![N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine](/img/structure/B8196068.png)

